1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile
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Overview
Description
1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanesulfonic acid under methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce halogen atoms into the indole ring .
Scientific Research Applications
1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
Comparison with Similar Compounds
Similar compounds to 1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile include other indole derivatives such as:
1H-indole-2-carboxylate derivatives: These compounds also exhibit antiviral and anticancer activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-methyl-2-[(4-methylanilino)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C18H17N3/c1-13-7-9-14(10-8-13)20-12-18-16(11-19)15-5-3-4-6-17(15)21(18)2/h3-10,20H,12H2,1-2H3 |
InChI Key |
SQJKYLFXXSEEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3N2C)C#N |
Origin of Product |
United States |
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